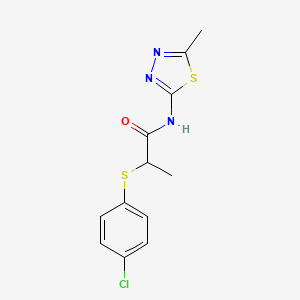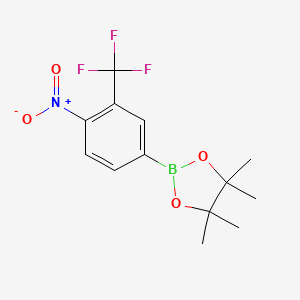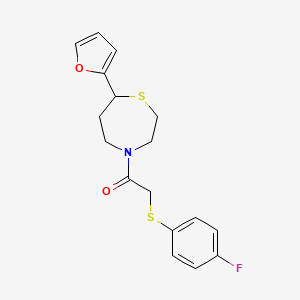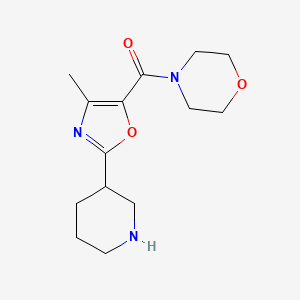
2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMTPA is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of CMTPA involves several steps. The spectral analysis was done to confirm the structure of the compounds . The yield of the final product, 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazol-2-ylthio}-1-(4-chlorophenyl)ethanone, was 67.4% .Molecular Structure Analysis
The molecular formula of CMTPA is C12H12ClN3OS2 and its molecular weight is 313.82. The molecular structure of a compound is responsible for various pharmacological activities .Physical And Chemical Properties Analysis
The melting point of a related compound, 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazol-2-ylthio}-1-(4-chlorophenyl)ethanone, is 154–155 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
A study conducted by Dawbaa et al. (2021) synthesized novel thiazole derivatives, including compounds related to the structure of interest, and evaluated their antimicrobial and cytotoxic activities. The compounds showed significant antibacterial and anticandidal effects against various pathogens, as well as cytotoxicity against different cancer cell lines. The study also provided in silico physicochemical properties of these compounds, indicating their potential as antimicrobial and anticancer agents (Dawbaa et al., 2021).
Anticancer Agents
Gomha et al. (2017) described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with some compounds showing low micromolar IC50 values, suggesting their potential as lead compounds for anticancer therapy (Gomha et al., 2017).
Antimicrobial Properties
Baranovskyi et al. (2018) reported the synthesis, cyclization, and evaluation of the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment. These compounds were tested for their antibacterial and antifungal activities, highlighting their potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the corrosion inhibition performances of some thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron. The study utilized density functional theory calculations and molecular dynamics simulations to predict the inhibition efficiencies, indicating that these compounds could serve as effective corrosion inhibitors (Kaya et al., 2016).
Herbicidal Activity
Research by Duan et al. (2010) focused on the design, synthesis, and evaluation of the herbicidal activity of novel thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety. These compounds exhibited moderate inhibitory activities against various weeds, suggesting their potential use in agriculture as herbicides (Duan et al., 2010).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLORYWJFRFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)





![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)
